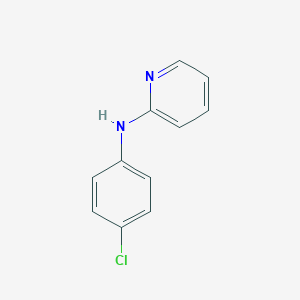
N-(4-chlorophenyl)-2-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-pyridinamine: is a derivative of pyridine, an aromatic heterocyclic compound with a nitrogen atom in the ring. This compound is characterized by the presence of a p-chloroanilino group attached to the second position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2-pyridinamine can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with p-chloroaniline under specific conditions. This reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves multi-step processes that ensure high yield and purity. For instance, the preparation method of 2-p-chlorobenzyl pyridine involves the reaction of chlorobenzene and alchlor with 2-pyridine formyl chloride hydrochloride, followed by further reactions with diglycol, hydrazine hydrate, and potassium hydroxide .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-chlorophenyl)-2-pyridinamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst are often employed.
Substitution: Various electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce amino-substituted pyridines .
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-pyridinamine has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand, binding to metal ions and forming complexes that exhibit unique properties. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes .
Comparaison Avec Des Composés Similaires
Pyridine: The parent compound, known for its basicity and aromaticity.
Piperidine: A saturated analog of pyridine, widely used in pharmaceuticals.
Quinoline: Another nitrogen-containing heterocycle with significant biological activity.
Uniqueness: N-(4-chlorophenyl)-2-pyridinamine is unique due to the presence of the p-chloroanilino group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
22681-77-2 |
|---|---|
Formule moléculaire |
C11H9ClN2 |
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H9ClN2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) |
Clé InChI |
PRZYJLBEQGBXQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=NC(=C1)NC2=CC=C(C=C2)Cl |
Key on ui other cas no. |
22681-77-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















